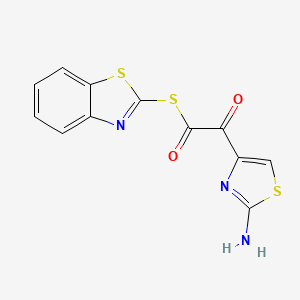

2-Amino-alpha-oxo-4-thiazoleethanethioic Acid S-2-Benzothiazolyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-alpha-oxo-4-thiazoleethanethioic Acid S-2-Benzothiazolyl Ester is a complex organic compound known for its unique chemical structure and reactivity. This compound features a thiazole ring, a benzothiazole moiety, and an ester functional group, making it a versatile molecule in various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-alpha-oxo-4-thiazoleethanethioic Acid S-2-Benzothiazolyl Ester typically involves multi-step organic synthesis. One common method includes the following steps:

Formation of the Thiazole Ring: Starting with a suitable precursor, such as 2-aminothiazole, the thiazole ring is formed through cyclization reactions.

Introduction of the Benzothiazole Moiety: The benzothiazole group is introduced via a nucleophilic substitution reaction, where a benzothiazole derivative reacts with the thiazole intermediate.

Esterification: The final step involves esterification, where the carboxylic acid group of the thiazole derivative reacts with an alcohol derivative of benzothiazole under acidic conditions to form the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.

Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.

Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-alpha-oxo-4-thiazoleethanethioic Acid S-2-Benzothiazolyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

Reduction: Reduction reactions can convert the ester group to an alcohol or the thiazole ring to a more reduced form.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the thiazole or benzothiazole rings, introducing new functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Alcohol derivatives, reduced thiazole compounds.

Substitution Products: Halogenated derivatives, alkylated thiazole or benzothiazole compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has shown promise in the development of new pharmaceuticals. Its structural features allow it to interact with biological targets effectively.

Case Study: Antimicrobial Activity

Research indicates that derivatives of 2-Amino-alpha-oxo-4-thiazoleethanethioic Acid exhibit significant antimicrobial properties. A study demonstrated that modifications to the benzothiazole moiety enhanced the antibacterial activity against Gram-positive and Gram-negative bacteria .

Fungicidal Properties

The compound has been investigated for its potential as a fungicide. Studies have shown that it can inhibit fungal growth, making it a candidate for agricultural applications.

Case Study: Field Trials

Field trials conducted on crops treated with formulations containing this ester indicated a reduction in fungal diseases, leading to improved yield and crop quality .

Material Science

The compound's unique chemical structure allows it to be used in creating advanced materials. Its properties can be harnessed for developing coatings with specific functionalities.

Case Study: Coating Applications

Research has demonstrated that incorporating 2-Amino-alpha-oxo-4-thiazoleethanethioic Acid S-2-Benzothiazolyl Ester into polymer matrices results in enhanced mechanical properties and resistance to environmental degradation .

Applications Overview

Solubility Data

| Solvent | Mole Fraction Solubility |

|---|---|

| Dichloromethane | High |

| Acetonitrile | Moderate |

Mécanisme D'action

The mechanism of action of 2-Amino-alpha-oxo-4-thiazoleethanethioic Acid S-2-Benzothiazolyl Ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, its thiazole and benzothiazole rings can interact with active sites of enzymes, inhibiting or activating their function. The ester group may also undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-4-thiazoleacetic Acid: Lacks the benzothiazole moiety, making it less versatile in certain reactions.

Benzothiazole-2-thiol: Contains the benzothiazole ring but lacks the thiazole and ester functionalities.

Thiazole-4-carboxylic Acid: Similar thiazole ring but different functional groups.

Uniqueness

2-Amino-alpha-oxo-4-thiazoleethanethioic Acid S-2-Benzothiazolyl Ester is unique due to its combination of thiazole, benzothiazole, and ester functionalities. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Activité Biologique

2-Amino-alpha-oxo-4-thiazoleethanethioic acid S-2-benzothiazolyl ester is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, drawing from diverse research findings.

- Molecular Formula : C13H10N4O2S3

- Molar Mass : 350.43 g/mol

- Density : 1.63 g/cm³ (predicted)

- Boiling Point : 563.2 °C (predicted)

- pKa : 1.22 (predicted) .

Antimicrobial Properties

Research has shown that derivatives of thiazole compounds exhibit notable antimicrobial activity. A study evaluating various thiazole derivatives found that compounds similar to 2-amino-alpha-oxo-4-thiazoleethanethioic acid demonstrated significant inhibition against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Effects

In vitro studies have indicated that this compound can reduce the production of prostaglandin E2 (PGE2), a key mediator in inflammatory responses. The reduction in PGE2 levels was observed to be dose-dependent, with effective concentrations yielding up to 98% reduction in cellular PGE2 levels in some analogs . The compound's ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, was noted with IC50 values ranging from 0.84 to 1.39 μM for structurally related compounds .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a potential role in cancer therapy . The mechanism of action may involve induction of apoptosis through mitochondrial pathways and modulation of cell cycle progression.

Study on Prostaglandin Inhibition

A detailed study assessed the effects of various thiazole derivatives on PGE2 production. Compounds bearing specific substituents at the amino and thiazole positions showed enhanced activity, with one derivative achieving a significant reduction in PGE2 levels (up to 98%) and demonstrating low toxicity at therapeutic concentrations .

| Compound | IC50 (μM) | PGE2 Reduction (%) |

|---|---|---|

| Compound A | 0.84 | 86 |

| Compound B | 1.20 | 90 |

| Compound C | >5 | 42 |

| Compound D | <0.09 | 98 |

Antimicrobial Screening

In another investigation focusing on antimicrobial properties, derivatives were screened against common pathogens. The results highlighted that certain modifications increased the spectrum of activity against resistant strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Propriétés

IUPAC Name |

S-(1,3-benzothiazol-2-yl) 2-(2-amino-1,3-thiazol-4-yl)-2-oxoethanethioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O2S3/c13-11-14-7(5-18-11)9(16)10(17)20-12-15-6-3-1-2-4-8(6)19-12/h1-5H,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWAQYPPLDAQARE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SC(=O)C(=O)C3=CSC(=N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O2S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.